molecular formula C10H9N3O2 B8410008 (pyridin-3-yl)methyl 1H-imidazole-1-carboxylate CAS No. 212632-27-4

(pyridin-3-yl)methyl 1H-imidazole-1-carboxylate

Cat. No.: B8410008
CAS No.: 212632-27-4
M. Wt: 203.20 g/mol
InChI Key: QMRRRKQPTJYPDJ-UHFFFAOYSA-N
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Description

(Pyridin-3-yl)methyl 1H-imidazole-1-carboxylate is a heterocyclic compound that combines the structural features of both pyridine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both pyridine and imidazole moieties in its structure imparts unique chemical and biological properties, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (pyridin-3-yl)methyl 1H-imidazole-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the imidazole ring is oxidized to form imidazole N-oxides.

    Reduction: Reduction of the compound can lead to the formation of reduced imidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or imidazole ring is substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, basic or acidic catalysts.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Functionalized pyridine or imidazole derivatives.

Mechanism of Action

The mechanism of action of (pyridin-3-yl)methyl 1H-imidazole-1-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

CAS No.

212632-27-4

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

pyridin-3-ylmethyl imidazole-1-carboxylate

InChI

InChI=1S/C10H9N3O2/c14-10(13-5-4-12-8-13)15-7-9-2-1-3-11-6-9/h1-6,8H,7H2

InChI Key

QMRRRKQPTJYPDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)COC(=O)N2C=CN=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of (pyridin-3-yl)methanol (2 g, 18.32 mmol) and di(1H-imidazol-1-yl)methanone (5.94 g, 36.65 mmol) in 20 mL CH2Cl2 was heated overnight at 50° C. The reaction was washed with water, dried over MgSO4, filtered, and concentrated. Purification via silica gel chromatography using 10-70% EtOAc in CH2Cl2 gave (pyridin-3-yl)methyl 1H-imidazole-1-carboxylate (3 g, 81%). LC/MS: m/z 204.1 (M+H)+ at 0.39 min (10%-99% CH3CN (0.035% TFA)/H2O (0.05% TFA)). 1H NMR (400 MHz, CDCl3) δ 8.74 (d, J=1.9 Hz, 1H), 8.68 (dd, J=4.8, 1.4 Hz, 1H), 8.16 (s, 1H), 7.81 (m, 1H), 7.44 (s, 1H), 7.38 (m, 1H), 7.09 (s, 1H), 5.46 (s, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.94 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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